Syntide-2

Description

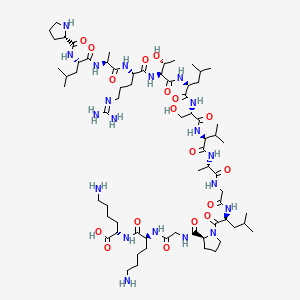

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRRWBNPNUBDD-TYKVATLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H122N20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148504 | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1507.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108334-68-5 | |

| Record name | Syntide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the amino acid sequence of Syntide-2?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syntide-2 is a synthetic peptide that serves as a versatile tool in signal transduction research. Its specific amino acid sequence makes it an excellent substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and a good substrate for Protein Kinase C (PKC), while being poorly phosphorylated by other kinases. This selectivity allows for the specific assay of CaMKII and PKC activity in various experimental settings. This technical guide provides a comprehensive overview of this compound, including its amino acid sequence, kinetic data for its phosphorylation by various kinases, detailed experimental protocols for its use in kinase assays, and its application in studying cellular signaling pathways.

Amino Acid Sequence of this compound

The amino acid sequence of this compound is a key determinant of its specificity as a kinase substrate.

-

Full Name: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys

-

One-Letter Code: PLARTLSVAGLPGKK

Data Presentation: Kinase Specificity of this compound

This compound exhibits a high degree of selectivity for CaMKII. The following table summarizes the kinetic parameters of this compound phosphorylation by various kinases, highlighting its preferential phosphorylation by CaMKII.

| Kinase | Relative Vmax/Km Ratio | Km (µM) |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | 12 |

| Protein Kinase C (PKC) | 22 | N/A |

| Phosphorylase Kinase | 2 | N/A |

| Myosin Light Chain Kinase (MLCK) | 0.5 | N/A |

Experimental Protocols

The following are detailed methodologies for performing kinase assays using this compound as a substrate. These protocols are based on commercially available assay kits and can be adapted for specific research needs.

CaMKII Activity Assay (Non-Radioactive, ELISA-based)

This protocol is based on the principle of an enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody to detect phosphorylated this compound.

Materials:

-

Microplate pre-coated with this compound

-

Purified CaMKII or cell/tissue lysate containing CaMKII

-

Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution (e.g., 100 µM in Kinase Buffer)

-

Ca2+/Calmodulin solution (e.g., 2 mM CaCl2, 1 µM Calmodulin in Kinase Buffer)

-

Stopping Solution (e.g., 50 mM EDTA)

-

Anti-phospho-Syntide-2 antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution for TMB reaction (e.g., 2 N H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Reaction Buffer by adding ATP and Ca2+/Calmodulin solution to the Kinase Buffer.

-

Add Enzyme: Add the purified CaMKII or cell/tissue lysate to the wells of the this compound coated microplate.

-

Initiate Kinase Reaction: Add the Kinase Reaction Buffer to each well to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Add Stopping Solution to each well to terminate the kinase reaction.

-

Washing: Wash the wells multiple times with Wash Buffer to remove unreacted ATP and non-bound components.

-

Add Antibody: Add the HRP-conjugated anti-phospho-Syntide-2 antibody to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Washing: Repeat the washing step to remove unbound antibody.

-

Add Substrate: Add the TMB substrate to each well.

-

Incubation and Color Development: Incubate the plate in the dark at room temperature until a sufficient color change is observed.

-

Stop Reaction: Add the TMB stop solution to each well.

-

Measure Absorbance: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated this compound and thus to the CaMKII activity.

Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol describes a traditional radioactive kinase assay to measure PKC activity using [γ-32P]ATP.

Materials:

-

This compound peptide

-

Purified PKC or cell/tissue lysate containing PKC

-

PKC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) solution (for PKC activation)

-

[γ-32P]ATP

-

ATP solution (unlabeled)

-

Stopping Solution (e.g., 75 mM H3PO4)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing PKC Assay Buffer, PS/DAG solution, and this compound.

-

Add Enzyme: Add the purified PKC or cell/tissue lysate to the reaction mix.

-

Initiate Kinase Reaction: Add a mixture of unlabeled ATP and [γ-32P]ATP to the reaction tube to start the phosphorylation reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper. Immediately after spotting, immerse the P81 paper in Stopping Solution.

-

Washing: Wash the P81 papers several times with the Stopping Solution to remove unincorporated [γ-32P]ATP.

-

Scintillation Counting: Place the washed P81 paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated 32P is a measure of PKC activity.

Application in Signaling Pathway Analysis

This compound is a valuable tool for dissecting signaling pathways involving CaMKII and PKC. For instance, it can be used to measure the activity of these kinases in response to various stimuli, helping to elucidate the upstream and downstream components of a pathway.

CaMKIIδ-CREB Signaling Pathway in Vascular Smooth Muscle

One example of a signaling pathway where this compound can be employed as an investigative tool is the CaMKIIδ-mediated regulation of CREB (cAMP response element-binding protein) in vascular smooth muscle cells. In this pathway, stimuli that increase intracellular Ca2+ levels activate CaMKIIδ, which in turn can phosphorylate CREB, leading to the regulation of gene expression. Researchers can use this compound to specifically measure the activity of CaMKIIδ in cell lysates after stimulation to understand the kinetics and magnitude of its activation within this pathway.

Caption: CaMKIIδ-CREB signaling pathway and the role of this compound in its analysis.

Conclusion

This compound is a well-characterized and highly specific substrate for CaMKII, making it an indispensable tool for researchers in the field of signal transduction. Its use in kinase assays allows for the accurate and reliable measurement of CaMKII and, to a lesser extent, PKC activity. The detailed protocols and the example of its application in studying a specific signaling pathway provided in this guide are intended to facilitate its effective use in a research setting, ultimately contributing to a deeper understanding of the complex roles of these kinases in cellular regulation.

References

- 1. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [worldwide.promega.com]

- 2. Cell Signaling Pathways Have Been Discovered To Positively Affect Human Stem Cells | Texas A&M University Engineering [engineering.tamu.edu]

- 3. biomedres.us [biomedres.us]

- 4. This compound - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]

- 5. CaMKIIδ-dependent Inhibition of cAMP-response Element-binding Protein Activity in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Syntide-2: A Versatile Peptide Substrate for Serine/Threonine Kinases

For Immediate Release

[City, State] – November 24, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on Syntide-2, a synthetic peptide widely utilized as a substrate for various serine/threonine kinases. This document provides an in-depth analysis of its kinase specificity, quantitative phosphorylation data, detailed experimental protocols, and insights into the signaling pathways of its primary associated kinase, Calcium/calmodulin-dependent protein kinase II (CaMKII).

This compound, with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, is a well-established and selective substrate for CaMKII and is also recognized by Protein Kinase C (PKC).[1][2][3] Its sequence is homologous to the phosphorylation site 2 on glycogen synthase.[1][2] This guide consolidates critical information to facilitate its effective use in kinase assays and drug discovery.

Kinase Specificity and Quantitative Data

This compound is primarily recognized as a substrate for CaMKII and to a lesser extent, PKC. The kinetic parameters for the phosphorylation of this compound by these kinases are summarized below, highlighting its preference for CaMKII.

| Kinase | Km (μM) | Relative Vmax/Km | Notes |

| CaMKII | 12 | 100 | This compound is a highly selective substrate for CaMKII. The Michaelis constant (Km) of 12 μM indicates a strong affinity of the enzyme for this substrate. |

| Protein Kinase C (PKC) | N/A | 22 | While specific Km and Vmax values are not readily available in the literature, the relative Vmax/Km ratio indicates that this compound is a substrate for PKC, although less efficiently than for CaMKII.[1] |

| Calcium-dependent protein kinase (CDPK) | 76.8 ± 10.9 | N/A | Studies on plant and protozoan CDPKs have utilized this compound as a substrate, with a reported Km value for Cryptosporidium parvum CDPK3. |

| Raf-1 | N/A | N/A | The consensus phosphorylation site for Raf-1 kinase (RSXSXP) is not present in the this compound sequence, suggesting it is not a direct substrate.[4] |

| AMP-activated protein kinase (AMPK) | N/A | N/A | The consensus recognition motif for AMPK, which typically includes a hydrophobic residue at the -5 position and basic residues at -4 and/or -3 relative to the phosphorylation site, is absent in this compound.[5][6] This indicates that this compound is unlikely to be a substrate for AMPK. |

Experimental Protocols

CaMKII Kinase Assay using this compound (Radioactive Method)

This protocol outlines a standard radioactive kinase assay to measure CaMKII activity using [γ-³²P]ATP and this compound as a substrate.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Calmodulin (CaM)

-

CaCl₂

-

EGTA

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase buffer, CaCl₂, and Calmodulin.

-

Add the purified CaMKII enzyme to the reaction mixture.

-

Initiate the reaction by adding this compound and [γ-³²P]ATP. For control reactions to measure Ca²⁺/CaM-independent activity, replace CaCl₂ with EGTA.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

CaMKII Kinase Assay using this compound (ELISA-based Method)

This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylation of this compound.

Materials:

-

Microtiter plates pre-coated with this compound

-

Purified CaMKII enzyme

-

ATP

-

Kinase buffer

-

Calmodulin (CaM) and CaCl₂

-

Stopping solution (e.g., EDTA)

-

Phospho-Syntide-2 specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Prepare the kinase reaction mixture containing kinase buffer, ATP, CaCl₂, and Calmodulin.

-

Add the sample containing CaMKII to the this compound coated wells.

-

Incubate to allow for phosphorylation.

-

Stop the reaction by adding the stopping solution.

-

Wash the wells and add the phospho-Syntide-2 specific primary antibody.

-

Incubate and wash the wells.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and wash the wells.

-

Add the TMB substrate and incubate for color development.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

Signaling Pathways and Experimental Workflows

CaMKII Signaling Pathway

CaMKII is a key signaling protein involved in numerous cellular processes, particularly in neuronal functions like synaptic plasticity and memory formation. Its activity is tightly regulated by intracellular calcium levels.

Kinase Assay Experimental Workflow

The following diagram illustrates a generalized workflow for a kinase assay using this compound as a substrate.

This technical guide serves as a valuable resource for researchers investigating serine/threonine kinase activity, offering a solid foundation for experimental design and data interpretation involving the this compound peptide substrate.

References

- 1. genscript.com [genscript.com]

- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]

- 3. Syntide 2 - LKT Labs [lktlabs.com]

- 4. Identification of the major phosphorylation sites of the Raf-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Mechanism of Syntide-2 Phosphorylation by CaMKII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the phosphorylation of Syntide-2 by Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). This compound, a synthetic peptide, serves as a crucial tool in the study of CaMKII activity, offering a specific and efficient substrate for dissecting its complex regulatory functions.[1][2][3][4][5] Understanding this interaction is pivotal for research into synaptic plasticity, memory formation, and the development of novel therapeutics targeting CaMKII-mediated signaling pathways.

CaMKII Activation: A Prerequisite for this compound Phosphorylation

CaMKII is a serine/threonine-specific protein kinase that is tightly regulated by intracellular calcium levels.[6] Its activation is a multi-step process initiated by the binding of calcium ions (Ca²⁺) to calmodulin (CaM), which then binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and exposes the catalytic domain.[7][8][9] This initial activation is transient and dependent on the continued presence of elevated Ca²⁺/CaM.

For sustained, calcium-independent activity, CaMKII undergoes inter-subunit autophosphorylation, primarily at the Threonine-286 residue (in the α isoform).[6][10][11] This autophosphorylation event "traps" the kinase in an open, active conformation, allowing it to continue phosphorylating substrates like this compound even after intracellular calcium levels have returned to baseline.[6][10][12][13] This autonomous activity is a critical molecular memory mechanism.[14]

This compound as a Specific Substrate

This compound is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[2][3][5][15] It is derived from phosphorylation site 2 of glycogen synthase and is recognized as a highly specific and efficient substrate for CaMKII.[2][3][4][5] The threonine residue within the Arg-Thr-Leu-Ser motif serves as the primary phosphorylation site for CaMKII. Its specificity makes it a valuable tool for in vitro kinase assays, allowing for the precise measurement of CaMKII activity without significant interference from other kinases.[4]

Quantitative Analysis of this compound Phosphorylation

The interaction between CaMKII and this compound can be characterized by standard enzyme kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Parameter | Value | Enzyme | Notes |

| Km | 12 µM | CaMKII | Indicates the concentration of this compound required for half-maximal velocity of phosphorylation by CaMKII.[3] |

| Relative Vmax/Km | 100 | CaMKII | Relative to other kinases, demonstrating high catalytic efficiency for this compound.[4] |

| Relative Vmax/Km | 22 | PKC | Protein Kinase C also phosphorylates this compound, but with lower efficiency than CaMKII.[4] |

| Relative Vmax/Km | 2 | Phosphorylase Kinase | Shows poor phosphorylation of this compound.[4] |

| Relative Vmax/Km | 0.5 | Myosin Light Chain Kinase | Does not significantly phosphorylate this compound.[4] |

Mechanism of Phosphorylation

Once CaMKII is in its active conformation (either transiently activated by Ca²⁺/CaM or autonomously active after autophosphorylation), its catalytic domain is accessible to substrates. This compound binds to the active site of CaMKII, positioning the target threonine residue for phosphoryl transfer from ATP. The kinase then catalyzes the transfer of the gamma-phosphate from an ATP molecule to the hydroxyl group of the threonine residue on this compound, resulting in phosphorylated this compound and ADP.

Experimental Protocols for Measuring this compound Phosphorylation

The phosphorylation of this compound by CaMKII can be quantified using several methods. The two most common approaches are radioactive assays and non-radioactive ELISA-based assays.

Radioactive Kinase Assay ([³²P]-ATP)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into this compound.

Materials:

-

Purified, active CaMKII

-

This compound peptide

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.5 mM DTT)

-

ATP solution

-

[γ-³²P]ATP

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Protocol:

-

Prepare a master mix containing the kinase reaction buffer, this compound, and other necessary cofactors.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the master mix, followed by the addition of the CaMKII enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.

-

Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid) to precipitate the peptide and wash away unincorporated [γ-³²P]ATP.

-

Wash the paper discs multiple times with the wash buffer.

-

Measure the incorporated radioactivity on the dried paper discs using a scintillation counter.

Non-Radioactive ELISA-based Kinase Assay

This method utilizes a phospho-specific antibody to detect phosphorylated this compound in a 96-well plate format.[16][17]

Materials:

-

Microtiter plates pre-coated with this compound

-

Purified, active CaMKII

-

Kinase reaction buffer

-

ATP solution

-

Stop solution (e.g., EDTA)

-

Phospho-Syntide-2 specific primary antibody (often conjugated to HRP)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Chromogenic substrate (e.g., TMB)

-

Stop solution for colorimetric reaction (e.g., H₂SO₄)

-

Microplate reader

Protocol:

-

Add the CaMKII sample, diluted in kinase buffer, to the this compound coated wells.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by adding a stop solution like EDTA.

-

Wash the wells to remove the enzyme and ATP.

-

Add the HRP-conjugated anti-phospho-Syntide-2 antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the chromogenic substrate and incubate until color develops.

-

Stop the colorimetric reaction and measure the absorbance at the appropriate wavelength.

Conclusion

The phosphorylation of this compound by CaMKII is a well-characterized biochemical interaction that serves as a cornerstone for studying the activity of this crucial kinase. The high specificity and efficiency of this reaction, coupled with robust and varied detection methods, make this compound an indispensable tool for researchers in neuroscience, cardiology, and drug discovery. A thorough understanding of the underlying mechanisms of CaMKII activation and its subsequent phosphorylation of substrates like this compound is essential for advancing our knowledge of cellular signaling and developing targeted therapies for a host of related diseases.

References

- 1. scbt.com [scbt.com]

- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. abbiotec.com [abbiotec.com]

- 6. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 9. Activation State-Dependent Substrate Gating in Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. REGULATION OF PHOSPHORYLATION AT THE POSTSYNAPTIC DENSITY DURING DIFFERENT ACTIVITY STATES OF Ca2+/CALMODULIN-DEPENDENT PROTEIN KINASE II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]

- 14. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 17. ruo.mbl.co.jp [ruo.mbl.co.jp]

Syntide-2 as a Substrate for Protein Kinase C: A Technical Guide

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a vast array of processes including cell proliferation, differentiation, apoptosis, and gene expression.[1][2] PKC enzymes are activated by second messengers like diacylglycerol (DAG) and, for conventional isoforms, calcium (Ca²⁺).[3] Upon activation, PKC phosphorylates a wide range of protein substrates, modulating their activity and propagating downstream signals.

Given the complexity of cellular signaling, the use of specific, well-characterized substrates is essential for the accurate in vitro and in situ study of kinase activity. Syntide-2 is a synthetic peptide that has been developed as a substrate for studying Protein Kinase C and other calcium-related signaling kinases.[1][4] Its defined sequence and properties make it a valuable tool for researchers investigating PKC function, screening for inhibitors, and developing therapeutic agents.

This technical guide provides an in-depth overview of this compound's properties as a PKC substrate, summarizes its kinetic parameters, offers detailed experimental protocols for its use in kinase assays, and illustrates the relevant biological and experimental pathways.

Data Presentation

Biochemical Properties of this compound

This compound is a 15-amino acid synthetic peptide whose sequence is homologous to phosphorylation site 2 on glycogen synthase.[4][5][6] Its physicochemical properties are well-defined, making it a consistent and reliable reagent for kinase assays.

| Property | Value | Citation |

| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [6] |

| One-Letter Code | PLARTLSVAGLPGKK | [6] |

| Molecular Formula | C₆₈H₁₂₂N₂₀O₁₈ | [6] |

| Molecular Weight | 1507.82 g/mol | [6] |

| CAS Number | 108334-68-5 | [1][6] |

| Purity | Typically ≥95% | [1][6] |

| Solubility | Soluble in water | [1][6] |

Kinetic Parameters for this compound Phosphorylation

While this compound is an effective substrate for PKC, it is also readily phosphorylated by Calcium/calmodulin-dependent protein kinase II (CaMKII).[3][4][7] The catalytic efficiency (Vmax/Km) of CaMKII for this compound is notably higher than that of PKC.[3][5][6][7] Specific kinetic constants for individual PKC isozymes are not widely reported in the literature; however, comparative data and values for CaMKII provide essential context for experimental design.

| Kinase | Parameter | Value | Citation |

| Protein Kinase C (PKC) | Relative Vmax/Km Ratio | 22 | [3][5][6][7] |

| CaMKII | Relative Vmax/Km Ratio | 100 | [3][5][6][7] |

| CaMKII | Km | 12 µM | [2][8] |

Signaling Pathway and Logical Relationships

Canonical Protein Kinase C (PKC) Signaling Pathway

PKC activation is a critical downstream event for G-protein coupled receptors (GPCRs) and other membrane receptors that activate Phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] DAG recruits PKC to the cell membrane, where, in conjunction with calcium and phospholipids, it becomes catalytically active and phosphorylates target substrates like this compound.[1]

Logical Relationship

The core biochemical event is the enzymatic action of Protein Kinase C on the this compound peptide. PKC recognizes and binds to this compound, catalyzing the transfer of a phosphate group from ATP to a serine or threonine residue on the peptide.

Experimental Protocols

This compound can be used in various kinase assay formats. The two most common methods are the radioactive assay, which offers high sensitivity, and the non-radioactive ELISA-based assay, which provides safety and convenience.

Experimental Workflow: In Vitro PKC Kinase Assay

The general workflow for an in vitro kinase assay involves preparing the reaction components, initiating the phosphorylation reaction, stopping it after a defined period, and finally detecting the phosphorylated product.

Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP

This method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound. The phosphorylated peptide is then separated and quantified using a scintillation counter.

Materials:

-

Purified active PKC enzyme

-

This compound peptide

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Lipid Activator (Phosphatidylserine and Diacylglycerol)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

100 µM unlabeled ATP

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 Phosphocellulose paper squares

-

Scintillation fluid and vials

-

Scintillation counter

Methodology:

-

Prepare Lipid Activator: If required for the PKC isoform, prepare lipid vesicles by drying down phosphatidylserine and diacylglycerol under nitrogen and resuspending in buffer via sonication.

-

Prepare Reaction Mix: On ice, prepare a master mix. For a final reaction volume of 50 µL, combine:

-

25 µL of 2x Kinase Assay Buffer

-

5 µL of Lipid Activator

-

5 µL of this compound (to a final concentration of 20-50 µM)

-

Active PKC enzyme (e.g., 10-100 ng)

-

Nuclease-free water to 45 µL

-

-

Initiate Reaction: To start the reaction, add 5 µL of an ATP mix (containing unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 100 µM).

-

Incubation: Incubate the reaction tubes at 30°C for 10 to 20 minutes. Ensure the reaction time is within the linear range of the enzyme activity.

-

Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mix onto a numbered P81 phosphocellulose paper square. The acid in the wash buffer will stop the reaction.

-

Washing: Place the P81 squares in a beaker and wash three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the squares.

-

Quantification: Place the dried P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate kinase activity based on the counts per minute (CPM), the specific activity of the ATP mix, and the amount of enzyme used.

Protocol 2: Non-Radioactive ELISA-Based Kinase Assay

This method uses a this compound peptide pre-coated onto a microplate. A phospho-specific antibody is then used to detect the phosphorylated peptide, which is quantified via a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

Materials:

-

Purified active PKC enzyme

-

Microplate pre-coated with this compound substrate

-

Kinase Assay Buffer

-

Lipid Activator

-

1 mM unlabeled ATP

-

Stop Solution (e.g., 50 mM EDTA)

-

Phospho-Syntide-2 specific primary antibody

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Acidic Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Methodology:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Reaction Mix by combining Kinase Assay Buffer, Lipid Activator, and active PKC enzyme.

-

Initiate Reaction: Add the Kinase Reaction Mix to the appropriate wells of the this compound coated microplate. To initiate the phosphorylation, add ATP to a final concentration of 100-200 µM.

-

Incubation: Cover the plate and incubate at 30°C for 30 to 60 minutes.

-

Stop Reaction & Wash: Stop the reaction by adding EDTA-containing Stop Solution or by emptying the wells. Wash the wells three times with Wash Buffer.

-

Primary Antibody Incubation: Add the diluted phospho-specific primary antibody to each well. Incubate for 60 minutes at room temperature.

-

Wash: Wash the wells three times with Wash Buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at room temperature.

-

Wash: Wash the wells thoroughly (4-5 times) with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

Stop and Read: Stop the color development by adding an acidic Stop Solution. This will turn the blue color to yellow.

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated this compound.

References

- 1. Syntide 2 - LKT Labs [lktlabs.com]

- 2. peptide.com [peptide.com]

- 3. lifetein.com [lifetein.com]

- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]

- 5. genscript.com [genscript.com]

- 6. genscript.com [genscript.com]

- 7. This compound [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]

- 8. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]

Kinase Specificity Profile of Syntide-2 Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntide-2 is a synthetic peptide renowned for its utility as a substrate for several protein kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Its sequence, Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys (PLARTLSVAGLPGKK), is homologous to the phosphorylation site 2 on glycogen synthase.[3][4][5] This characteristic makes it an invaluable tool for dissecting signaling pathways, screening for kinase inhibitors, and quantifying kinase activity in various experimental settings. This technical guide provides a comprehensive overview of the kinase specificity profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Kinase Specificity Profile of this compound

This compound is primarily recognized as a substrate for CaMKII and Protein Kinase C (PKC).[3][5] However, its phosphorylation by other kinases is significantly lower, highlighting its relative specificity. The kinetic parameters, particularly the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for understanding the efficiency with which a kinase phosphorylates a substrate. While extensive comparative data is limited, the relative efficiency of phosphorylation by various kinases provides a clear specificity profile.

Quantitative Kinase Activity Data

The following table summarizes the available quantitative data on the phosphorylation of this compound by different kinases. The relative Vmax/Km ratio is a measure of the catalytic efficiency of an enzyme.

| Kinase | Relative Vmax/Km Ratio | Km (µM) | Notes |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | ~12 | Primary and most efficient kinase for this compound. |

| Protein Kinase C (PKC) | 22 | Not widely reported | Significant phosphorylation, but less efficient than CaMKII. |

| Phosphorylase Kinase | 2 | Not widely reported | Poor substrate. |

| Myosin Light Chain Kinase (MLCK) | 0.5 | Not widely reported | Very poor substrate; not significantly phosphorylated. |

| Raf-1 | Substrate | Not widely reported | Identified as a substrate, but kinetic data is not readily available.[6] |

Signaling Pathways Involving Key Kinases

This compound serves as an artificial substrate to probe the activity of kinases embedded in complex signaling cascades. Understanding these pathways is essential for interpreting experimental results obtained using this compound.

CaMKII Signaling Pathway

CaMKII is a crucial mediator of calcium signaling in cells and is involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[7][8] Its activation is triggered by an increase in intracellular calcium ions, which bind to calmodulin (CaM), leading to a conformational change that activates the kinase.

PKC Signaling Pathway

PKC is another key family of serine/threonine kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10][11] Activation of conventional PKC isoforms is typically dependent on diacylglycerol (DAG) and intracellular calcium.

Experimental Protocols

The following section provides a detailed methodology for a typical in vitro kinase assay using this compound as a substrate. This protocol is adaptable for both CaMKII and PKC with minor modifications to the buffer components.

In Vitro Kinase Assay Using this compound (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method for measuring kinase activity.

Materials:

-

Purified active kinase (e.g., CaMKII, PKC)

-

This compound peptide

-

Kinase reaction buffer (specific to the kinase being assayed)

-

ATP solution

-

Stopping solution (e.g., EDTA)

-

Microtiter plates pre-coated with this compound (or a method for coating)

-

Phospho-Syntide-2 specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution for TMB (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Workflow:

Procedure:

-

Plate Preparation: Use a microtiter plate pre-coated with this compound. If not pre-coated, incubate wells with a solution of this compound (e.g., 1-10 µg/mL in PBS) overnight at 4°C, then wash and block the wells.

-

Kinase Reaction:

-

Prepare the kinase reaction buffer. For CaMKII, this typically includes HEPES, MgCl₂, CaCl₂, and Calmodulin. For PKC, it may include Tris-HCl, MgCl₂, CaCl₂, and phospholipids/DAG.

-

Add the kinase sample (and any inhibitors being tested) to the wells.

-

To initiate the reaction, add ATP to a final concentration of 100-200 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Stopping the Reaction: Add a stopping solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.

-

Detection:

-

Wash the wells several times with wash buffer.

-

Add the phospho-Syntide-2 specific primary antibody diluted in antibody dilution buffer and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

-

Signal Development:

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding a stop solution (the color will turn yellow).

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated this compound, and thus to the kinase activity.

Conclusion

This compound is a versatile and specific substrate, particularly for CaMKII, making it an indispensable reagent in kinase research and drug discovery. Its well-defined phosphorylation characteristics allow for the sensitive and reliable measurement of kinase activity. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their experimental designs. By understanding its specificity and the context of the signaling pathways in which its target kinases operate, researchers can gain deeper insights into cellular regulation and disease mechanisms.

References

- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]

- 2. scbt.com [scbt.com]

- 3. This compound [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]

- 4. lifetein.com [lifetein.com]

- 5. genscript.com [genscript.com]

- 6. scbt.com [scbt.com]

- 7. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 9. openaccesspub.org [openaccesspub.org]

- 10. bosterbio.com [bosterbio.com]

- 11. raybiotech.com [raybiotech.com]

The Role of Syntide-2 in Elucidating CaMKII Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntide-2: A Specific Substrate for CaMKII

This compound is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[2] Its sequence is derived from the phosphorylation site 2 of glycogen synthase, a known physiological substrate of CaMKII.[2] This homology makes this compound a highly specific and efficient substrate for CaMKII in vitro.

Quantitative Data: Kinetic Parameters and Specificity

The utility of a substrate in kinase assays is largely determined by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. For this compound, these parameters highlight its suitability for studying CaMKII.

| Parameter | Value | Enzyme | Notes |

| Km | 12 µM | CaMKII | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Relative Vmax/Km | 100 | CaMKII | This ratio is a measure of the catalytic efficiency of the kinase. The higher the value, the more efficiently the enzyme converts the substrate into product. |

| Relative Vmax/Km | 22 | Protein Kinase C (PKC) | Demonstrates that while PKC can phosphorylate this compound, CaMKII is significantly more efficient. |

| Relative Vmax/Km | 2 | Phosphorylase Kinase | Shows low efficiency compared to CaMKII. |

| Relative Vmax/Km | 0.5 | Myosin Light Chain Kinase | Indicates that this compound is a very poor substrate for this kinase. |

This table summarizes the kinetic parameters of this compound phosphorylation by CaMKII and other kinases, demonstrating its relative specificity for CaMKII.

The CaMKII Signaling Pathway

CaMKII is a key downstream effector of calcium signaling. Its activation is a multi-step process that leads to the phosphorylation of a wide array of substrate proteins, thereby modulating their function.

Caption: The CaMKII signaling cascade, from activation by Ca²⁺/Calmodulin to downstream cellular responses.

Experimental Protocols

This compound is predominantly used in in vitro kinase assays to measure the activity of CaMKII. These assays are fundamental for screening potential inhibitors or activators of the kinase and for studying its regulation. Both non-radioactive and radioactive methods are employed.

Non-Radioactive CaMKII Kinase Assay (ELISA-based)

This method offers a safer and more convenient alternative to radioactive assays.

Principle:

This assay is a single-site, semi-quantitative immunoassay.[1][3] A microtiter plate is pre-coated with this compound.[1][3] The CaMKII-containing sample is added to the wells along with ATP. If CaMKII is active, it will phosphorylate the bound this compound. The amount of phosphorylated this compound is then detected using a specific monoclonal antibody that recognizes the phosphorylated form of the peptide.[1][3] This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP), which catalyzes a colorimetric reaction that can be quantified by spectrophotometry.[1][3]

Detailed Methodology:

-

Plate Preparation: Use a 96-well microtiter plate pre-coated with this compound.

-

Sample Preparation: Prepare your samples containing CaMKII (e.g., purified enzyme, cell lysates) in a suitable kinase buffer.

-

Kinase Reaction:

-

Washing: After incubation, wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted ATP and non-bound components.

-

Detection Antibody:

-

Washing: Repeat the washing step to remove unbound detection antibody.

-

Substrate Addition:

-

Stopping the Reaction: Add 100 µL of stop solution (e.g., 1 N H₂SO₄) to each well to quench the reaction.[1]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The intensity of the color is directly proportional to the amount of phosphorylated this compound, and thus to the CaMKII activity.

Radioactive CaMKII Kinase Assay ([γ-³²P]ATP-based)

This traditional method is highly sensitive and provides a direct measure of phosphate incorporation.

Principle:

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to this compound, catalyzed by CaMKII. The reaction is stopped, and the phosphorylated this compound is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into this compound is then quantified using a scintillation counter or by autoradiography.

Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL. The mixture should contain:

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Activators (e.g., CaCl₂ and Calmodulin) or inhibitors as required by the experiment.

-

This compound substrate (concentration around its Km, e.g., 10-50 µM).

-

The CaMKII-containing sample.

-

-

Initiation of Reaction: To start the reaction, add [γ-³²P]ATP (typically to a final concentration of 100-200 µM, with a specific activity of 100-500 cpm/pmol).

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by one of the following methods:

-

Phosphocellulose Paper: Spot a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[4] The positively charged paper binds the negatively charged phosphorylated peptide.

-

Trichloroacetic Acid (TCA) Precipitation: Add an equal volume of cold 20% TCA to precipitate the proteins and larger peptides.

-

-

Washing (for Phosphocellulose Paper Method):

-

Immediately after spotting, immerse the P81 papers in a beaker of 0.75% phosphoric acid.

-

Wash the papers three to four times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific activity of the kinase, typically expressed as picomoles or nanomoles of phosphate incorporated per minute per milligram of enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a radioactive CaMKII kinase assay using this compound.

Caption: A streamlined workflow for a radioactive CaMKII kinase assay using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating CaMKII signaling. Its high specificity and well-characterized kinetic properties make it an ideal substrate for in vitro kinase assays. By employing the detailed protocols outlined in this guide, scientists can accurately measure CaMKII activity, screen for novel therapeutic agents, and further unravel the intricate roles of this vital kinase in health and disease. The continued use of this compound will undoubtedly contribute to a deeper understanding of the complex signaling networks governed by CaMKII.

References

Investigating Protein Kinase C Activation with Syntide-2: An In-depth Technical Guide

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of Syntide-2, a synthetic peptide substrate, for the investigation of Protein Kinase C (PKC) activation. It covers the fundamental signaling pathways, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust PKC activity assays.

Introduction to Protein Kinase C (PKC) and this compound

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[2] Activation of conventional and novel PKC isoforms is a key event downstream of receptor-mediated hydrolysis of membrane phospholipids.[1]

This compound is a synthetic peptide that serves as a substrate for PKC, mimicking a natural phosphorylation site.[3] Its use in in vitro kinase assays allows for the direct measurement of PKC catalytic activity, providing a valuable tool for studying PKC regulation and for the screening of potential inhibitors or activators.

PKC Signaling Pathway

The activation of conventional PKC isoforms is a multi-step process initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1] The concurrent increase in intracellular Ca2+ and the presence of DAG at the plasma membrane synergistically activate conventional PKC isoforms, leading to their translocation to the membrane and subsequent phosphorylation of target substrates.[2][4]

Quantitative Data for PKC Modulation

The following tables summarize key quantitative parameters for compounds known to modulate PKC activity. These values are typically determined using in vitro kinase assays with substrates such as this compound.

Table 1: Kinetic Parameters for PKC and Other Kinases with this compound

| Kinase | Relative Vmax/Km Ratio |

| Protein Kinase II | 100 |

| Protein Kinase C (PKC) | 22 |

| Phosphorylase Kinase | 2 |

| Myosin Light Chain Kinase | 0.005 |

| Data adapted from a study comparing the efficiency of various kinases to phosphorylate this compound. Specific Km and Vmax values for the PKC-Syntide-2 interaction are not readily available in the literature. |

Table 2: IC50 Values for Various PKC Inhibitors

| Inhibitor | PKC Isoform(s) Inhibited | IC50 (nM) |

| Enzastaurin | PKCβ | 6 |

| PKCα | 39 | |

| PKCγ | 83 | |

| PKCε | 110 | |

| Ruboxistaurin | PKCβ1 | 4.7 |

| PKCβ2 | 5.9 | |

| Staurosporine | Pan-PKC | 2.7 |

| UCN-01 | Pan-PKC (cPKC > nPKC) | 4.1 |

| Sotrastaurin | PKCα | Ki = 0.95 |

| PKCβ | Ki = 0.64 | |

| PKCθ | Ki = 0.22 | |

| Balanol | PKCβ1, β2, γ, δ, ε, η | 4-9 |

| PKCζ | 150 | |

| IC50 and Ki values are dependent on assay conditions, including ATP and substrate concentrations. |

Experimental Protocols

Two primary methods for assaying PKC activity using this compound are detailed below: a radioactive method and a non-radioactive, ELISA-based method.

Radioactive [γ-³²P]ATP Filter Binding Assay

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.

Materials:

-

Purified or partially purified PKC

-

This compound peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, this compound, and the PKC enzyme sample.

-

Initiate the reaction: Add a mixture of non-radioactive ATP and [γ-³²P]ATP to the reaction tube to start the phosphorylation reaction.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square. The paper will bind the phosphorylated peptide.

-

Wash: Immediately place the phosphocellulose paper in a beaker of wash buffer to stop the reaction and remove unincorporated [γ-³²P]ATP. Wash the paper several times with fresh wash buffer.

-

Quantify: Transfer the washed phosphocellulose paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate activity: Determine the specific activity of the PKC sample based on the amount of incorporated phosphate over time.

Non-Radioactive ELISA-Based Assay

This method utilizes an antibody that specifically recognizes the phosphorylated form of the substrate.

Materials:

-

Purified or partially purified PKC

-

This compound peptide (biotinylated or otherwise amenable to plate coating)

-

Microplate (e.g., streptavidin-coated for biotinylated peptide)

-

Kinase reaction buffer (as above)

-

ATP solution

-

Phospho-specific primary antibody (recognizes phosphorylated this compound)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the plate: Immobilize the this compound substrate onto the wells of the microplate.

-

Prepare the reaction: Add the PKC sample and kinase reaction buffer to the wells.

-

Initiate the reaction: Add ATP to each well to start the kinase reaction.

-

Incubate: Incubate the plate at 30°C for a predetermined time.

-

Wash: Wash the wells to remove the enzyme and ATP.

-

Primary antibody incubation: Add the phospho-specific primary antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash: Wash the wells to remove unbound primary antibody.

-

Secondary antibody incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Wash: Wash the wells to remove unbound secondary antibody.

-

Develop: Add TMB substrate to the wells. A color change will occur in proportion to the amount of phosphorylated substrate.

-

Stop and read: Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for a PKC activity assay experiment.

Conclusion

The investigation of PKC activation using this compound as a substrate provides a robust and versatile platform for researchers in both academic and industrial settings. The choice between a radioactive or non-radioactive assay format will depend on available resources and specific experimental needs. By understanding the underlying signaling pathways and adhering to detailed experimental protocols, reliable and reproducible data can be generated to advance our understanding of PKC function and to aid in the development of novel therapeutics targeting this important enzyme family.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phorbol ester synergizes with Ca2+ ionophore in activation of protein kinase C (PKC)alpha and PKC beta isoenzymes in human T cells and in induction of related cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of protein kinase C by tumor promoting phorbol esters, teleocidin and aplysiatoxin in the absence of added calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and characterization of PKD, a phorbol ester and diacylglycerol-stimulated serine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Syntide-2: A Technical Guide to its Homology with Glycogen Synthase and Application in Kinase Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Syntide-2, a synthetic peptide, has emerged as a valuable tool in cellular signaling research, primarily due to its specific recognition as a substrate by key protein kinases. Its sequence homology to phosphorylation site 2 of glycogen synthase provides a direct link to fundamental metabolic pathways. This technical guide offers an in-depth exploration of this compound, detailing its relationship with glycogen synthase, its kinetic parameters as a substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Calcium-Dependent Protein Kinases (CDPKs), and comprehensive protocols for its use in in-vitro kinase assays. Furthermore, this document provides visual representations of the signaling pathways involving these kinases, offering a complete resource for researchers leveraging this compound in their experimental designs.

Introduction

Protein phosphorylation, a ubiquitous post-translational modification, is a cornerstone of cellular regulation, governing a vast array of processes from metabolism to signal transduction. The specific recognition of substrates by protein kinases is paramount to the fidelity of these signaling cascades. This compound, a synthetic peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, has been widely adopted as a specific and efficient substrate for several important serine/threonine kinases.[1][2]

This guide delves into the technical aspects of this compound, beginning with its molecular origins and homology to a critical phosphorylation site on glycogen synthase. It then presents a comprehensive summary of the kinetic parameters for the phosphorylation of this compound by CaMKII, PKC, and CDPKs, providing a quantitative basis for experimental design and interpretation. Detailed experimental protocols for performing in-vitro kinase assays using this compound are provided, including both radioactive and non-radioactive detection methods. Finally, to contextualize the utility of this compound, this paper includes detailed diagrams of the signaling pathways in which CaMKII, PKC, and CDPKs play pivotal roles.

Homology to Glycogen Synthase

This compound's utility as a kinase substrate is rooted in its sequence identity to a physiologically relevant phosphorylation site on glycogen synthase.[1][2] Glycogen synthase is the key enzyme responsible for the synthesis of glycogen, the primary storage form of glucose in animals. The activity of glycogen synthase is tightly regulated by phosphorylation at multiple sites, with phosphorylation generally leading to its inactivation.

This compound is homologous to the sequence surrounding "site 2" on rabbit skeletal muscle glycogen synthase. This specific site is a known target for phosphorylation by CaMKII, linking calcium signaling to the regulation of glycogen metabolism. The sequence of this compound, PLARTLSVAGLPGKK, mimics this phosphorylation site, allowing it to act as a competitive substrate for kinases that target this motif.[1][2]

Quantitative Data on Kinase-Substrate Interactions

The efficiency and specificity of this compound as a substrate for various kinases can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Kinase | Km (µM) | Vmax (nmol/min/mg) | Organism/Source |

| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | 12 | 1.5 µmol/min/mg | Not specified |

| Protein Kinase C (PKC) | 22 (relative) | Not explicitly found | Not specified |

| Calcium-Dependent Protein Kinase (MaCDPK1) | 59.83 | 1.12 (relative units) | Morus atropurpurea |

Note: The Vmax for PKC is presented as a relative value based on Vmax/Km ratios.[2] The Vmax for MaCDPK1 is in relative light units (RLU)/min.[2]

Experimental Protocols

The following protocols provide detailed methodologies for conducting in-vitro kinase assays using this compound as a substrate. These protocols are intended as a starting point and may require optimization based on the specific kinase, its purity, and the experimental goals.

In-vitro CaMKII Assay (Radioactive Method)

This protocol is adapted from standard radioactive kinase assay procedures.

Materials:

-

Purified, active CaMKII

-

This compound (Stock solution: 1 mM in water)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10X Kinase Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT

-

10X Ca²⁺/Calmodulin Solution: 20 mM CaCl₂, 10 µM Calmodulin

-

Stopping Solution: 75 mM H₃PO₄

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare the following reaction mix on ice (for a 25 µL final volume):

-

2.5 µL 10X Kinase Buffer

-

2.5 µL 10X Ca²⁺/Calmodulin Solution

-

This compound to a final concentration of 50 µM

-

Purified CaMKII (e.g., 10-50 ng)

-

Sterile deionized water to 20 µL

-

-

Initiate the reaction: Add 5 µL of [γ-³²P]ATP (to a final concentration of 100 µM) to the reaction mixture. Mix gently.

-

Incubate: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper.

-

Wash: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash three times for 5 minutes each with gentle agitation. Perform a final wash with acetone.

-

Quantify: Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate incorporated per minute per microgram of enzyme).

In-vitro PKC Assay (Non-Radioactive, ELISA-based)

This protocol is based on the principles of ELISA-based kinase assays.

Materials:

-

Purified, active PKC

-

This compound (biotinylated at the N-terminus)

-

ATP

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 1 µg/mL Phosphatidylserine, 100 ng/mL Diacylglycerol

-

Streptavidin-coated 96-well plate

-

Anti-phospho-Syntide-2 antibody (specific for the phosphorylated threonine)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the plate: Add 100 µL of biotinylated this compound solution (e.g., 1-5 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature. Wash three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Kinase reaction:

-

Prepare the PKC reaction mixture in the Kinase Reaction Buffer. Include the purified PKC enzyme.

-

Add 50 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 50 µL of ATP solution (to a final concentration of 100 µM).

-

-

Incubate: Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction: Wash the wells three times with wash buffer.

-

Primary antibody incubation: Add 100 µL of diluted anti-phospho-Syntide-2 antibody to each well. Incubate for 1 hour at room temperature. Wash three times with wash buffer.

-

Secondary antibody incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature. Wash three times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops.

-

Stop and read: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the amount of phosphorylated this compound.

In-vitro CDPK Assay (Quantitative Western Blot)

This protocol utilizes quantitative western blotting to measure this compound phosphorylation.

Materials:

-

Purified, active CDPK

-

This compound

-

ATP

-

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CaCl₂

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Anti-phospho-Syntide-2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Kinase reaction: Perform the kinase reaction in a microcentrifuge tube as described in the radioactive assay protocol, but using non-radioactive ATP.

-

Stop the reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated peptides to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Syntide-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. The intensity of the band corresponding to phosphorylated this compound is proportional to the kinase activity.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, the following diagrams illustrate the signaling pathways involving CaMKII, PKC, and plant CDPKs, as well as a generalized experimental workflow for a kinase assay.

Caption: CaMKII Signaling Pathway

Caption: PKC Signaling Pathway

Caption: Plant CDPK Signaling Pathway

References

Syntide-2: A Technical Guide to its Discovery, Characterization, and Application in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Syntide-2, a synthetic peptide widely utilized in cellular signaling research. The document details its discovery, initial characterization, and its application as a substrate for key protein kinases. It includes structured data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers in their understanding and utilization of this important tool.

Discovery and Initial Characterization

This compound was first described as a synthetic peptide substrate for Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC) in a 1987 publication by Hashimoto and Soderling. Its design was based on the amino acid sequence of the phosphorylation site 2 of glycogen synthase, a known physiological substrate of CaMKII.

The peptide has the following amino acid sequence: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

The initial characterization of this compound focused on its specificity as a substrate for various protein kinases. These studies were crucial in establishing its utility as a tool to selectively assay the activity of Ca2+-dependent kinases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1][2] |

| Molecular Weight | ~1507.8 g/mol | [1] |

| Purity | Typically >95% (as determined by HPLC) | [3] |

| Solubility | Soluble in water | [1] |

Substrate Specificity and Kinetic Parameters

This compound is primarily recognized as a substrate for CaMKII and, to a lesser extent, for PKC. Its specificity has been quantitatively assessed by determining the kinetic parameters for several kinases.

| Kinase | Relative Vmax/Km Ratio | Km (for CaMKII) | Reference |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | 12 µM | [4][5][6][7] |

| Protein Kinase C (PKC) | 22 | Not specified | [4][5] |

| Phosphorylase Kinase | 2 | Not specified | [4][5] |

| Myosin Light Chain Kinase (MLCK) | 0.005 | Not specified | [4] |

Experimental Protocols

This compound is a versatile tool for in vitro kinase assays. Below are detailed methodologies for two common assay formats: a radiometric assay and an ELISA-based assay.

Radiometric Kinase Assay using [γ-³²P]ATP

This method provides a direct and highly sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto the this compound substrate.

Materials:

-

Purified CaMKII

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 1 µM Calmodulin)

-

ATP solution (non-radioactive)

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, this compound (final concentration typically 100-200 µM), and the purified CaMKII enzyme.

-

Initiate the reaction: Add [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of 100-500 cpm/pmol) to the reaction mix.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Spotting: Spot an aliquot (e.g., 25 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three to four times with gentle agitation for 5-10 minutes per wash to remove unincorporated [γ-³²P]ATP.

-

Final Rinse: Briefly rinse the P81 papers with acetone to facilitate drying.

-

Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Radiometric Kinase Assay Workflow

ELISA-Based Kinase Assay

This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylation of this compound immobilized on a microplate.

Materials:

-

High-binding 96-well microplate

-

This compound

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Purified CaMKII

-

Kinase reaction buffer (as above, without radioactivity)

-

ATP solution (non-radioactive)

-

Blocking buffer (e.g., 5% BSA in PBS-T)

-

Phospho-Syntide-2 specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with this compound (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with PBS-T (PBS with 0.05% Tween-20). Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Kinase Reaction: Wash the plate again. Add the purified CaMKII enzyme in kinase reaction buffer to the wells. Initiate the reaction by adding ATP (final concentration ~100-200 µM).

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Antibody Incubation: Wash the plate to stop the reaction. Add the phospho-Syntide-2 specific primary antibody and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-